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molecular formula C8H6BrNO B1278246 5-Bromo-2-methyl-1,3-benzoxazole CAS No. 5676-56-2

5-Bromo-2-methyl-1,3-benzoxazole

Cat. No. B1278246
M. Wt: 212.04 g/mol
InChI Key: ZBCCSPFGJDVVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196102B2

Procedure details

A solution of 2-amino-4-bromophenol (1 g, 5.32 mmol) in trimethyl orthoacetate (20 mL) was refluxed for 1.5 hours. The reaction was then cooled and the solvent removed under reduced pressure to give 1.1 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10](OC)(OC)(OC)[CH3:11]>>[CH3:10][C:11]1[O:9][C:3]2[CH:4]=[CH:5][C:6]([Br:8])=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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